2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile is an organic compound with the molecular formula C14H8N2S. It is known for its unique structure, which combines a benzothiophene moiety with a pyridine ring, linked by a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile typically involves the reaction of 2-bromopyridine-3-carbonitrile with 2-lithiobenzothiophene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
Formation of 2-lithiobenzothiophene: This is achieved by treating benzothiophene with n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Coupling Reaction: The 2-lithiobenzothiophene is then reacted with 2-bromopyridine-3-carbonitrile to form the desired product.
The reaction conditions typically include maintaining low temperatures and using anhydrous solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzothiophen-2-yl)pyridine
- 2-(1-Benzothiophen-2-yl)quinoline
- 2-(1-Benzothiophen-2-yl)benzothiazole
Uniqueness
2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile stands out due to its unique combination of a benzothiophene moiety with a pyridine ring and a carbonitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-11-5-3-7-16-14(11)13-8-10-4-1-2-6-12(10)17-13/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGNUHXNFMSQHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742848 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-71-1 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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